Bullatine A

Chinese Name
雪上一枝蒿甲素
English Name
Bullatine A
标识符
CAS No.
1354-84-3
Molecular Formula
C22H33NO2
Molecular Weight
343.5110
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
37%
29/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled29
druglikeness.missing49
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
343.5000
druglikeness.valid
TPSA
TPSA
38.7700
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
9.0000
druglikeness.valid
LogP
LogP
3.0000
druglikeness.valid
LogD
LogD
2.5000
druglikeness.valid
HBA
HBA
3
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
High
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
High
druglikeness.valid
bioavailability
bioavailability
-
PPB
PPB
-
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
Permeable
druglikeness.valid
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
No
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
No
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
No
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
No
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
No
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
Yes
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
Yes
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
Yes
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
No
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
-
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
-
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
Possible
druglikeness.valid
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
Possible
druglikeness.valid
Pgp_substrate
Pgp_substrate
Yes
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
Yes
druglikeness.valid
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
Possible
druglikeness.valid
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
-
Resp_Sens
Resp_Sens
-
Photo_tox
Photo_tox
-
Ser_ALK
Ser_ALK
-
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
镇痛
Analgesia
Corresponding Targets:
抑郁症
Depression
Corresponding Targets:
胶质母细胞瘤
Glioblastoma
Corresponding Targets:
风湿性关节炎
Rheumatoid Arthritis
Corresponding Targets:
Plant Sources
相关化合物

1-(3,4-Dimethoxycinnamoyl)piperidine
1-(3,4-Dimethoxycinnamoyl)piperidine
CAS号:128261-84-7
分子式:C16H21NO3
分子量:275.3480

Piperlotine A
Piperlotine A
CAS号:389572-70-7
分子式:C14H17NO2
分子量:231.2950

Songoramine
Songoramine
CAS号:23179-78-4
分子式:C22H29NO3
分子量:355.4780

(Z)-正丁烯基苯酞
(Z)-Butylidenephthalide
CAS号:72917-31-8
分子式:C12H12O2
分子量:188.2260

3-Phenyl-1-(pyrrol-1-yl)propan-1-one
3-Phenyl-1-(pyrrol-1-yl)propan-1-one
CAS号:112448-69-8
分子式:C13H13NO
分子量:199.2530

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one
3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one
CAS号:448905-82-6
分子式:C14H15NO2
分子量:229.2790